molecular formula C18H17BrN4O4 B2957669 N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005304-92-6

N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

カタログ番号: B2957669
CAS番号: 1005304-92-6
分子量: 433.262
InChIキー: YTUQYXQPCDBTPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a substituted acetamide group. Key structural attributes include:

  • 5-ethoxy substituent: Enhances lipophilicity and may influence metabolic stability.
  • 2,4-dioxo groups: Participate in hydrogen bonding, critical for target binding.
  • N-(4-bromophenyl)acetamide moiety: The bromine atom facilitates halogen bonding, while the acetamide linker bridges the aromatic and heterocyclic components.

特性

IUPAC Name

N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O4/c1-3-27-13-8-9-20-16-15(13)17(25)23(18(26)22(16)2)10-14(24)21-12-6-4-11(19)5-7-12/h4-9H,3,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUQYXQPCDBTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the class of pyridopyrimidine derivatives. This class is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. Understanding the biological activity of this compound is crucial for its potential application in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H18BrN3O6C_{22}H_{18}BrN_{3}O_{6}, with a molecular weight of 472.3 g/mol. The structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H18BrN3O6
Molecular Weight472.3 g/mol
IUPAC NameN-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
SynonymsCHEMBL3357192

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of polo-like kinase 1 (Plk1), a protein involved in cell division and frequently deregulated in various cancers. Inhibiting Plk1 can lead to reduced tumor growth and increased apoptosis in cancer cells. The compound has shown promising results in preclinical models by targeting the polo-box domain (PBD) of Plk1, which is crucial for its function in cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in cellular signaling pathways. Its structure suggests potential interactions with kinases, which are critical targets in cancer therapy. For instance, it may inhibit the activity of specific kinases that are overexpressed in certain cancers, thereby impeding tumor growth and survival .

Anti-inflammatory Activity

In addition to its anticancer properties, N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has been explored for its anti-inflammatory effects. Compounds within the pyridopyrimidine class often exhibit such properties due to their ability to modulate inflammatory pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the pyridopyrimidine family:

  • Inhibition of Plk1 : A study identified structural modifications that enhanced the inhibitory potency against Plk1 while minimizing off-target effects. The introduction of bromine at the phenyl ring was found to improve binding affinity .
  • Antimicrobial Activity : Research into similar derivatives has demonstrated antimicrobial properties against various pathogens, suggesting that modifications in the side chains can lead to enhanced biological activity .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate that modifications can lead to improved metabolic stability and bioavailability, essential for therapeutic efficacy .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural analogs and their key features:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Data (Yield, mp, etc.) Reference ID
Target Compound Pyrido[2,3-d]pyrimidine 5-ethoxy, 1-methyl, 2,4-dioxo, N-(4-bromophenyl)acetamide ~443.3 (estimated) N/A -
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Pyrimidine-thioether 4-methyl, 6-oxo, thioether linker, N-(4-bromophenyl)acetamide 353.99 Yield: 79%; mp >259°C
N-(5-Acetamido-2-methoxyphenyl)-2-{[3-(4-bromophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide Benzothieno[2,3-d]pyrimidine Hexahydro ring, 4-oxo, thioether linker, N-(4-bromophenyl)acetamide ~563.5 (estimated) N/A
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Simple acetamide N-(3,4-difluorophenyl), 4-bromophenyl 329.14 mp: 423–425 K; dihedral angle: 66.4°
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide Oxadiazole-pyridinone 3-bromophenyl-oxadiazole, 2-oxopyridinone, N-(4-ethoxyphenyl)acetamide 495.3 N/A

Key Observations:

Heterocyclic Core Diversity: The target compound’s pyrido[2,3-d]pyrimidine core differs from pyrimidine-thioether () and benzothieno-pyrimidine () analogs. These variations influence electronic properties and hydrogen-bonding capacity, critical for target selectivity . Pyrido[2,3-d]pyrimidines exhibit planar rigidity, enhancing binding to flat enzyme active sites (e.g., kinases), whereas hexahydrobenzothieno-pyrimidines () introduce conformational flexibility .

Substituent Effects :

  • The 5-ethoxy group in the target compound contrasts with the thioether linker in , which may alter solubility and metabolic stability. Thioethers are prone to oxidation, whereas ethoxy groups offer hydrolytic stability .
  • Bromophenyl groups are consistent across analogs (), suggesting a role in target binding via halogen interactions .

Physical Properties: The pyrimidine-thioether analog () has a high melting point (>259°C), indicative of strong intermolecular forces (e.g., hydrogen bonding from 6-oxo and NH groups) .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a pyrido[2,3-d]pyrimidine intermediate with 4-bromophenylacetic acid, similar to methods in (EDC.HCl-mediated amidation) .
  • Yields for analogs range from 19% () to 79% (), highlighting variability in reaction efficiency depending on substituents .

Research Findings and Implications

  • For example, pyrazolo[3,4-d]pyrimidines () are known kinase inhibitors, and the bromophenyl group may enhance target affinity .
  • Solubility and Bioavailability : The ethoxy group in the target compound may improve lipophilicity compared to polar thioethers (), but reduce aqueous solubility.
  • Crystallinity : Compounds with planar cores (e.g., pyrido[2,3-d]pyrimidine) tend to form stable crystals, facilitating formulation, whereas flexible analogs () may exhibit amorphous behavior .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yields and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For pyrido[2,3-d]pyrimidine derivatives, key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Screening : Use of coupling agents like EDCI/HOBt for acetamide bond formation .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to ensure complete cyclization .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve purity .
    • Validation : Elemental analysis (e.g., C, N, S content) and HPLC (>95% purity) confirm product integrity .

Q. What spectroscopic methods are most effective for characterizing its structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO (δ 10.22 ppm for NHCO; δ 7.61–7.42 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (e.g., R-factor <0.04, data-to-parameter ratio >18) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ at m/z 353.99) validates molecular weight .

Q. Which analytical techniques confirm purity post-synthesis?

  • Methodological Answer :

  • Elemental Analysis : Compare calculated vs. observed C, N, and S percentages (e.g., C: 44.08% calc. vs. 43.95% obs.) .
  • Melting Point : Sharp melting points (>259°C) indicate high crystallinity .
  • HPLC-DAD : Use C18 columns with UV detection at λ = 254 nm to monitor impurities .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and interaction profiles?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases, enzymes). Focus on the pyrimidine-dione core for hydrogen bonding .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
  • ADMET Prediction : Calculate logP (e.g., XlogP = 2.6) and topological polar surface area (87.5 Ų) to assess bioavailability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray structures)?

  • Methodological Answer :

  • 2D NMR : Perform COSY and NOESY to resolve overlapping signals (e.g., distinguish pyrido-pyrimidine protons from acetamide groups) .
  • Crystallographic Refinement : Use SHELXL to refine X-ray data, ensuring anisotropic displacement parameters align with observed electron density .
  • Dynamic NMR : Variable-temperature experiments clarify conformational exchange in solution vs. solid state .

Q. How can structure-activity relationships (SAR) be established for its biological targets?

  • Methodological Answer :

  • Bioisosteric Replacement : Modify the 4-bromophenyl group to 4-fluorophenyl and compare IC50 values in enzyme assays .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyrimidine-dione oxygen) using MOE software .
  • Mutagenesis Studies : Pair computational predictions with site-directed mutagenesis of target proteins to validate binding interactions .

Q. How to assess metabolic stability using in vitro models?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS. Calculate t1/2 using first-order kinetics .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
  • Reactive Metabolite Trapping : Use glutathione (GSH) adduct formation assays to detect electrophilic intermediates .

Tables for Key Data

Property Value/Technique Reference
Melting Point>259°C
XlogP2.6
Topological Polar Surface Area87.5 Ų
Crystallographic R-factor0.038–0.068

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。